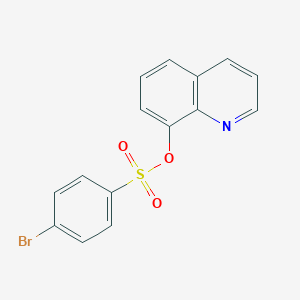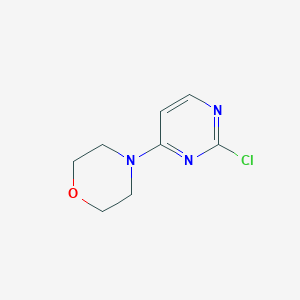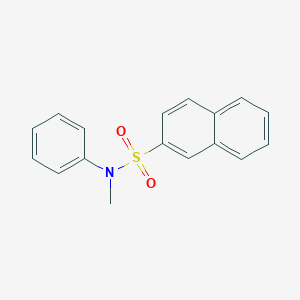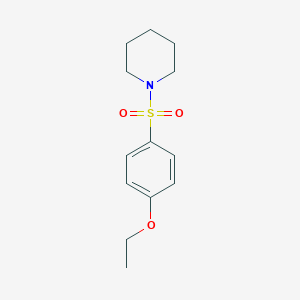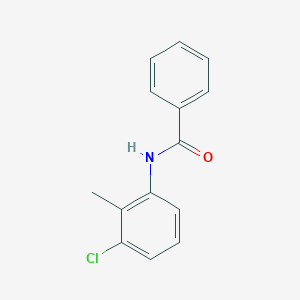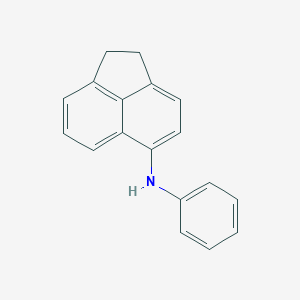
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-phenyl-1,2-dihydroacenaphthylene-5-amine and has the chemical formula C16H15N. It is a crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and benzene. In
Applications De Recherche Scientifique
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- has been studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit good electron transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs). In a study published in the Journal of Materials Chemistry by Lee et al. (2012), it was reported that 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- exhibited high electron mobility in OFETs.
Mécanisme D'action
The mechanism of action of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is not well understood. However, it is believed to act as a charge transport material due to its good electron transport properties. This compound has also been shown to exhibit fluorescence properties, making it a potential candidate for use in fluorescence-based assays.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-. However, a study published in the Journal of Organic Chemistry by Kato et al. (2011) reported that this compound did not exhibit any cytotoxicity against HeLa cells, indicating that it may be safe for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is its good electron transport properties, which make it a potential candidate for use in organic electronics. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in biological applications.
Orientations Futures
There are several future directions for research on 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl-. One potential direction is to explore its potential applications in organic electronics further. This compound has shown promise as a charge transport material in OFETs and OSCs, and further research could lead to the development of more efficient and cost-effective devices. Another potential direction is to explore its potential applications in biological assays. Its fluorescence properties make it a potential candidate for use in fluorescence-based assays, and further research could lead to the development of more sensitive and specific assays.
Conclusion
In conclusion, 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. Its good electron transport properties make it a potential candidate for use in organic electronics, while its fluorescence properties make it a potential candidate for use in biological assays. Further research is needed to explore its potential applications further and to fully understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- involves the reaction of 1,2-dihydroacenaphthylene-5-amine with phenyl magnesium bromide in the presence of a catalyst such as copper iodide. The reaction yields the desired product, which can be purified through recrystallization. This synthesis method has been reported in a study published in the Journal of Organic Chemistry by Kato et al. (2011).
Propriétés
Numéro CAS |
102027-91-8 |
|---|---|
Nom du produit |
5-Acenaphthylenamine, 1,2-dihydro-N-phenyl- |
Formule moléculaire |
C18H15N |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
N-phenyl-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C18H15N/c1-2-6-15(7-3-1)19-17-12-11-14-10-9-13-5-4-8-16(17)18(13)14/h1-8,11-12,19H,9-10H2 |
Clé InChI |
XVVRBGXWPDPMBY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
SMILES canonique |
C1CC2=CC=C(C3=CC=CC1=C23)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
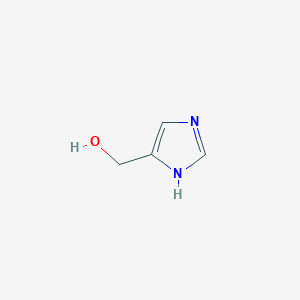
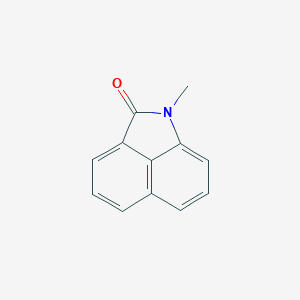
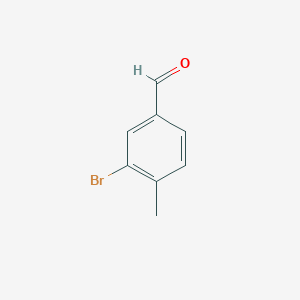

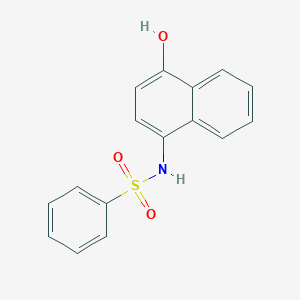
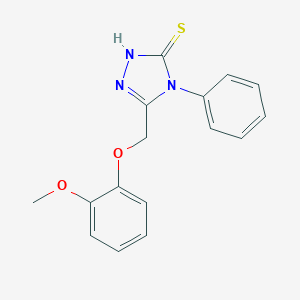
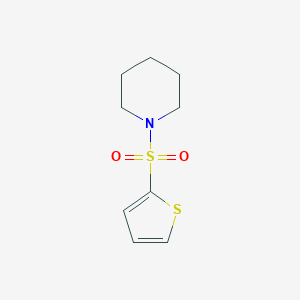
![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
